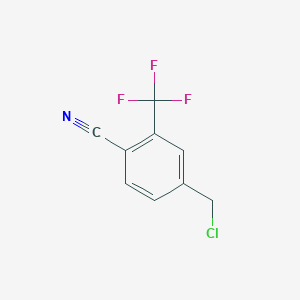

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H5ClF3N |

|---|---|

Molecular Weight |

219.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2 |

InChI Key |

FPBUWRHPCBJMBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(F)(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Topic: Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Content Type: In-depth Technical Guide

High-Value Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS 1206125-03-2) is a specialized benzylic halide intermediate used critically in the synthesis of bioactive small molecules. Characterized by a trifluoromethyl (

This guide provides a definitive technical analysis of the compound's structural identity, physicochemical properties, synthetic methodologies, and handling protocols, designed for application scientists and process chemists.

Molecular Identity & Structural Analysis[1]

The compound features a trisubstituted benzene ring.[1] The electron-withdrawing nature of both the cyano and trifluoromethyl groups creates an electron-deficient aromatic core, while the benzylic chloride provides a specific site for derivatization.

Chemical Identifiers[1][3]

| Identifier Type | Value |

| IUPAC Name | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |

| CAS Number | 1206125-03-2 |

| Common Synonyms | 4-Cyano-3-(trifluoromethyl)benzyl chloride; |

| Molecular Formula | |

| Molecular Weight | 219.59 g/mol |

| SMILES (Canonical) | C1=CC(=C(C=C1CCl)C(F)(F)F)C#N |

| InChI String | InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2 |

| InChIKey | FPBUWRHPCBJMBX-UHFFFAOYSA-N |

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional group topology showing the electron-deficient core and reactive benzylic center.

Physicochemical Profile

The presence of the

| Property | Data / Estimate | Context |

| Physical State | Low-melting solid or Oil | Typically solidifies upon cooling; often handled as a melt or solution. |

| Melting Point | 35–45 °C (Est.) | Reference: Precursor 4-methyl-2-(trifluoromethyl)benzonitrile melts at 23–30 °C [1].[2][3] |

| Boiling Point | ~280 °C (760 mmHg) | Predicted based on MW and polarity. |

| LogP (Calc) | 3.12 | Highly lipophilic due to |

| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. Hydrolytically unstable in basic aqueous media. |

| Reactivity | High (Electrophilic) | Susceptible to hydrolysis to the alcohol; lachrymator. |

Synthetic Pathways[7][8]

The industrial standard for synthesizing 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile involves the radical halogenation of the methyl precursor. This route is preferred over direct formylation/reduction sequences due to atom economy and scalability.

Primary Route: Radical Chlorination

Precursor: 4-Methyl-2-(trifluoromethyl)benzonitrile (CAS 261952-05-0).[2][3][4][5]

Reagents:

-

Chlorinating Agent:

-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( -

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon tetrachloride (

) (traditional) or Trifluorotoluene (modern, greener alternative).

Protocol Logic:

The electron-withdrawing nature of the

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Dissolve 1.0 eq of 4-methyl-2-(trifluoromethyl)benzonitrile in anhydrous Trifluorotoluene (

). -

Reagent Addition: Add 1.1 eq of NCS and 0.05 eq of AIBN.

-

Initiation: Purge with nitrogen for 15 minutes. Heat the mixture to reflux (

). -

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The product will appear as a slightly more polar spot than the starting material.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (gradient 0–10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 2: Radical chlorination pathway from the methyl precursor.

Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The benzylic chloride is a soft electrophile, ideal for

Key Transformations

-

N-Alkylation (Amine Coupling): Reaction with secondary amines (e.g., piperidines, pyrrolidines) in the presence of

yields tertiary benzylamines, a common motif in GPCR ligands [2]. -

Ether Synthesis: Reaction with phenols or alcohols using

or -

Nitrile Hydrolysis: The

group can be hydrolyzed to the benzoic acid (using

Reactivity Map

Figure 3: Divergent synthesis capabilities of the scaffold.

Safety & Handling Protocols

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Oral/Inhalation (Harmful).

-

Lachrymator: Benzylic chlorides are potent tear agents.

Handling Procedures:

-

Containment: All operations, including weighing, must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during workup.

-

Decontamination: Spills should be neutralized with dilute aqueous ammonia or 5% sodium hydroxide solution to hydrolyze the active chloride before disposal.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

Thermo Scientific Chemicals. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% Product Specification. Fisher Scientific.[6] Retrieved March 4, 2026, from [Link]

-

PubChem. 4-(Chloromethyl)benzonitrile (Analogous Compound Reference). National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. H31904.06 [thermofisher.com]

- 3. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% - CAS No: 261952-05-0 - Alfa Aesar Kimyasalları [introgen.com.tr]

- 5. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Solubility Profile and Solvent Compatibility of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Technical Guide for Synthesis and Formulation

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 1206125-03-2)

Executive Summary & Structural Physicochemistry

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for introducing specific pharmacophores. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (Molecular Formula:

To master the handling, extraction, and reaction of this compound, one must understand the competing physicochemical forces dictated by its three distinct functional groups:

-

The Nitrile Group (–CN): Imparts a strong dipole moment, driving solubility in polar aprotic solvents via dipole-dipole interactions.

-

The Trifluoromethyl Group (–CF3): Highly lipophilic and electron-withdrawing. It disrupts crystal lattice packing energies and dramatically enhances solubility in halogenated and ethereal solvents, while rendering the compound practically insoluble in aqueous media.

-

The Chloromethyl Group (–CH2Cl): A highly reactive benzylic electrophile. While it contributes moderately to polarizability, its primary impact is on solvent compatibility rather than physical solubility . It strictly precludes the use of nucleophilic or strongly protic solvents due to the risk of solvolysis.

Understanding the interplay of these groups through the lens of Hansen Solubility Parameters (HSP)[2] allows us to predict and manipulate its solubility profile effectively.

The Reactivity-Solubility Paradox: Solvent Selection Logic

A common pitfall in process chemistry is selecting a solvent based purely on thermodynamic solubility while ignoring chemical stability. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile exhibits a classic "Reactivity-Solubility Paradox."

While the compound is highly soluble in primary alcohols (like methanol and ethanol) due to favorable hydrogen-bond acceptor interactions with the nitrile group, these solvents must be strictly avoided for long-term storage or high-temperature dissolution.

The Causality of Solvolysis:

The benzylic carbon of the chloromethyl group is highly electrophilic, further activated by the electron-withdrawing nature of the para-nitrile and meta-trifluoromethyl groups. In protic solvents like methanol, the compound undergoes rapid solvolysis (a hybrid

To navigate this, solvent selection must follow a strict hierarchy prioritizing chemical inertness, as visualized below.

Decision matrix for selecting solvents based on chemical compatibility and reactivity.

Quantitative Solubility Profile

Based on the functional group contributions and extrapolated Hansen Solubility Parameters for substituted benzonitriles[5], the following table summarizes the solubility profile of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile at standard ambient temperature and pressure (SATP, 25 °C).

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Application & Compatibility Notes |

| Halogenated | Dichloromethane (DCM) | > 100 (Highly Soluble) | Ideal. Excellent for liquid-liquid extraction; inert to the chloromethyl group. |

| Ethers | Tetrahydrofuran (THF) | > 100 (Highly Soluble) | Ideal. Excellent for Grignard formations or general synthesis. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 (Highly Soluble) | Ideal. Best choice for downstream |

| Polar Aprotic | Acetonitrile (MeCN) | 50 - 100 (Soluble) | Good. Standard mobile phase for HPLC analysis; chemically stable. |

| Aromatic | Toluene | 10 - 50 (Moderately Soluble) | Good. Useful for Dean-Stark conditions or non-polar phase reactions. |

| Protic | Methanol (MeOH) | 10 - 50 (Moderately Soluble) | Reject. High risk of solvolysis yielding methoxymethyl ethers[6]. |

| Aliphatic | n-Hexane | < 5 (Slightly Soluble) | Anti-Solvent. Ideal for inducing crystallization or precipitation. |

| Aqueous | Water ( | < 0.1 (Practically Insoluble) | Anti-Solvent. Used for quenching reactions and washing organic layers. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, empirical solubility data for this specific compound, kinetic dissolution methods are insufficient. A self-validating Isothermal Shake-Flask Method coupled with HPLC-UV must be employed.

This protocol is designed to ensure that the measured concentration reflects the true thermodynamic equilibrium, free from supersaturation artifacts or chemical degradation.

Step-by-Step Protocol

-

Solvent Preparation & Saturation:

-

Add 5.0 mL of the target solvent (e.g., anhydrous MeCN) to a 10 mL borosilicate glass vial.

-

Causality of Excess: Introduce the solid compound in a 5x visual excess (approximately 500 mg if expected solubility is 20 mg/mL). Maintaining a visible solid pellet ensures the solution reaches true thermodynamic saturation rather than a metastable kinetic state.

-

-

Isothermal Equilibration:

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C at 150 RPM for 24 hours.

-

Causality of Time & Temp: 24 hours is required to overcome the lattice energy of the crystalline solid. Strict temperature control prevents endothermic dissolution fluctuations that could artificially inflate or depress the saturation point.

-

-

Phase Separation:

-

Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25.0 °C to pellet the undissolved solid.

-

-

Filtration (Critical Step):

-

Extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

-

Causality of Filter Material: Do NOT use Nylon or Cellulose Acetate. The highly lipophilic and fluorophilic –CF3 group will non-specifically bind to these matrices, stripping the compound from the solution and yielding falsely low solubility data. PTFE is chemically inert and fluorinated, ensuring zero retention of the analyte.

-

-

Dilution and HPLC-UV Quantification:

-

Immediately dilute the filtered aliquot by a factor of 1:100 in the HPLC mobile phase (e.g., 60:40 MeCN:Water) to halt any potential concentration-dependent precipitation.

-

Quantify against a 5-point standard calibration curve using HPLC-UV (detection typically at 254 nm due to the highly conjugated benzonitrile chromophore).

-

Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Conclusion

Handling 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile requires a strategic balance between physical dissolution and chemical preservation. While its trifluoromethyl and nitrile groups grant it excellent solubility in a wide array of organic solvents, the highly reactive chloromethyl group strictly limits the use of protic and nucleophilic media. By utilizing polar aprotic solvents (DMF, MeCN) for reactions and halogenated solvents (DCM) for extractions, researchers can fully leverage this compound's potential without falling victim to solvolytic degradation.

References

-

Guidechem. "4-(chloromethyl)-2-(trifluoromethyl)benzonitrile CAS 1206125-03-2 Properties and Identifiers". Guidechem Chemical Database.

-

Prof Steven Abbott. "HSP Basics | Practical Solubility Science". Practical Solubility Science.

-

D. N. Kevill et al. "Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations". PMC - National Institutes of Health (NIH).

-

RSC Publishing. "Mechanistic Interpretation of the Simultaneous Hydrolysis and Methanolysis of Chloromethyl Chloroacetate in Weakly Acidic Aqueous Methanol Solutions". Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic interpretation of the simultaneous hydrolysis and methanolysis of chloromethyl chloroacetate in weakly acidic aqueous methanol solutions of varying solvent composition - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by total hansen parameters) [accudynetest.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Thermal Profiling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Technical Guide for Drug Development

Executive Summary

In modern pharmaceutical synthesis, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 1206125-03-2) is a highly functionalized, multi-reactive aromatic building block utilized in the development of targeted therapeutics. Because it features three distinct functional groups—a nitrile, a trifluoromethyl group, and a reactive benzylic chloride—understanding its thermodynamic properties (melting and boiling points) is critical for optimizing reaction conditions, scaling up synthesis, and ensuring safe storage.

This whitepaper provides an in-depth framework for the thermal profiling of this specific intermediate, bridging predictive thermodynamic modeling with rigorous, self-validating experimental methodologies.

Chemical Profiling & Structural Causality

The physical state and thermal transitions of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile are directly dictated by its molecular architecture.

-

Steric Disruption via the Trifluoromethyl (-CF₃) Group: While the -CF₃ group significantly increases the overall molecular weight (219.59 g/mol ) and lipophilicity, its bulky, spherical electron cloud disrupts optimal

stacking within the crystal lattice. This steric hindrance prevents tight molecular packing, which generally depresses the melting point compared to non-fluorinated analogs. -

Reactivity of the Chloromethyl (-CH₂Cl) Group: The benzylic chloride is a highly reactive electrophilic center. At elevated temperatures, especially in the presence of trace moisture or catalytic impurities, this group is prone to premature hydrolysis or self-condensation. This chemical instability complicates standard boiling point determinations, necessitating advanced thermogravimetric techniques to separate the boiling transition from thermal degradation.

Quantitative Data Summary

Due to the proprietary nature of this specific intermediate in early-stage drug pipelines, empirical literature values are often guarded. Table 1 synthesizes computed properties [1] with predictive thermodynamic models used by application scientists to establish baseline parameters prior to empirical validation.

Table 1: Thermodynamic and Physicochemical Properties

| Property | Value | Source / Methodology |

| CAS Number | 1206125-03-2 | Chemical Databases [1] |

| Molecular Formula | C₉H₅ClF₃N | Chemical Databases [1] |

| Molecular Weight | 219.59 g/mol | Computed [1] |

| Topological Polar Surface Area | 23.8 Ų | Computed [1] |

| Predicted Melting Point | 40°C – 60°C | Predictive Modeling (Analog Comparison) |

| Predicted Boiling Point | 260°C – 280°C | Predictive Modeling (at 760 mmHg) |

Experimental Methodologies for Thermal Validation

To transition from predictive models to actionable data, researchers must employ a self-validating analytical framework. Standard capillary melting point apparatuses and distillation setups are inadequate for reactive intermediates. Instead, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for assessing the purity and melting point of pharmaceutical intermediates by measuring the heat flow associated with phase transitions [2].

-

Instrument Calibration (Self-Validation): Calibrate the DSC utilizing high-purity Indium (known MP ~156.6 °C). This internal standard ensures the baseline heat flow and temperature accuracy are absolute, stripping away instrumental artifacts.

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the desiccated 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile into an aluminum sample pan.

-

Hermetic Sealing (Causality): The pan must be hermetically sealed. Because the benzylic chloride is volatile and reactive, an open pan would allow premature volatilization, which skews the endothermic melting peak and artificially broadens the melting range.

-

Atmospheric Control: Establish a continuous ultra-high purity nitrogen purge (50 mL/min) to maintain an inert environment.

-

Thermal Ramping: Equilibrate the sample at 0 °C to establish a flat baseline. Initiate a linear heating ramp at 10 °C/min up to 150 °C.

-

Data Interpretation: The true melting point is identified as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum. A sharp, narrow peak indicates high purity, whereas a broadened peak indicates the presence of hydrolytic degradants.

Protocol 2: Boiling Point & Stability Profiling via Thermogravimetric Analysis (TGA)

TGA continuously measures mass while the temperature of a sample is changed over time, providing a precise boiling point and decomposition profile [3][4].

-

Microbalance Calibration: Calibrate the TGA microbalance using standard class-1 weights and verify temperature accuracy using Curie point magnetic standards.

-

Sample Loading: Place 10 to 15 mg of the compound into a platinum crucible. Platinum is chosen over alumina to prevent potential catalytic interactions with the fluorinated moiety at high temperatures.

-

Purge Gas Configuration: Utilize a nitrogen purge (60 mL/min) to observe pure volatilization without oxidative interference.

-

Dynamic Heating: Apply a heating rate of 10 °C/min from ambient temperature to 400 °C.

-

Derivative Analysis (DTG): Because boiling and thermal decomposition can overlap in reactive halides, plot the first derivative of the TGA curve (the DTG curve). The boiling point correlates with the onset of rapid, continuous mass loss prior to any erratic exothermic decomposition events.

Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, thermal analysis, and data validation required for this API intermediate.

Workflow for the thermal analysis and validation of API intermediates.

Implications in Drug Development & Synthesis

Understanding the precise melting point (~40-60°C) and boiling point (~260-280°C) of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile dictates several downstream operational parameters:

-

Storage and Handling: Because the predicted melting point is relatively close to ambient laboratory temperatures (especially in warmer climates or heated warehouses), the compound may exist as a "slush" or semi-solid. It must be stored under refrigeration (2-8°C) in a tightly sealed, argon-purged container to maintain a crystalline state and prevent moisture-induced hydrolysis of the chloromethyl group.

-

Reaction Design: When utilized in nucleophilic substitution reactions (e.g., coupling with amines or alkoxides), the high boiling point allows for the use of high-boiling polar aprotic solvents (like DMF or DMSO) without the risk of the intermediate flashing off. However, reaction temperatures must be kept strictly below its thermal decomposition threshold identified during TGA.

Conclusion

The thermal profiling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile requires more than simple capillary measurements; it demands a robust, self-validating analytical strategy. By leveraging DSC for precise endothermic melting transitions and TGA for mass-loss boiling point determinations, drug development professionals can accurately characterize this reactive intermediate. This rigorous approach ensures synthetic reproducibility, maximizes API yield, and maintains the highest standards of quality assurance in the pharmaceutical pipeline.

References

- Guidechem. "4-(chloromethyl)-2-(trifluoromethyl)benzonitrile CAS 1206125-03-2 WIKI." Guidechem Chemical Database.

- Chemistry LibreTexts. "4: Differential Scanning Calorimetry (DSC)." LibreTexts.

- Wikipedia. "Thermogravimetric analysis." Wikimedia Foundation.

- TA Instruments. "What is Thermogravimetric Analysis?" TA Instruments.

Trifluoromethylated Benzonitrile Derivatives: Synthetic Architectures and Pharmaceutical Applications

This guide provides an in-depth technical analysis of trifluoromethylated benzonitrile derivatives, focusing on their synthesis, reactivity, and critical role in modern drug development.

Strategic Importance: The Fluorine-Nitrile Synergy

In medicinal chemistry, the simultaneous incorporation of a trifluoromethyl group (

-

Metabolic Stability: The

group blocks metabolic oxidation at the benzylic position (a common clearance pathway for methyl groups). -

Electronic Modulation: Both groups are strong electron-withdrawing groups (EWG). The Hammett constants (

) are approx. 0.54 for -

Lipophilicity & Binding: The

group increases lipophilicity (LogP), aiding membrane permeability, while the nitrile group can act as a specific hydrogen-bond acceptor in the active site of enzymes (e.g., Androgen Receptors).

Synthetic Architectures

The construction of trifluoromethylated benzonitriles generally follows three distinct disconnect strategies.

Method A: Transition-Metal Catalyzed Cyanation (The Industrial Standard)

The most robust method for introducing the nitrile group into a trifluoromethylated arene is the Palladium-catalyzed cyanation of aryl halides. This method, optimized by Buchwald and others, avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high temperatures).

Mechanism:

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to

Method B: Sandmeyer and Radical Approaches

For anilines bearing

Method C: Direct C-H Trifluoromethylation (Emerging)

Directly installing a

Visualization: Catalytic Cyanation Workflow

The following diagram illustrates the catalytic cycle for the synthesis of trifluoromethyl benzonitriles from aryl halides.

Caption: Pd-catalyzed cyanation cycle converting trifluoromethyl aryl halides to benzonitriles.

Detailed Reactivity Profile

The electron deficiency of trifluoromethylated benzonitriles dictates their reactivity.

| Reaction Type | Reactivity Trend | Mechanistic Insight |

| High | The ortho/para positions relative to | |

| Electrophilic Subst. | Low | The ring is deactivated. Nitration or halogenation requires forcing conditions (e.g., concentrated |

| Nitrile Hydrolysis | Moderate | Can be hydrolyzed to amides/acids, but the bulky |

| Reduction | Tunable | The nitrile can be selectively reduced to a benzylamine (using |

Case Study: Enzalutamide

Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist used for prostate cancer, relies heavily on the trifluoromethyl benzonitrile motif.

Structural Role:

The 4-cyano-3-(trifluoromethyl)phenyl moiety is critical for binding affinity. The nitrile acts as a hydrogen bond acceptor, while the

Synthesis Pathway: The industrial synthesis often involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with an amino-ester derivative.[1]

Caption: Convergent synthesis of Enzalutamide highlighting the benzonitrile isothiocyanate intermediate.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from the corresponding bromide. Note: This protocol is adapted from standard Buchwald conditions for electron-deficient arenes.

Reagents:

-

4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

- (0.6 equiv)

- (2 mol%)

-

Xantphos or dppf (4 mol%)

-

TMEDA (0.1 equiv - optional additive for rate enhancement)

-

Solvent: Wet DMF (99:1 DMF/

) or DMAc.

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the aryl bromide,

, and the Pd-ligand system. Evacuate and backfill with Argon ( -

Solvation: Add degassed DMF via syringe. The presence of trace water (1%) often accelerates the reduction of Pd(II) to active Pd(0) by cyanide.

-

Heating: Heat the mixture to 90–100°C for 12–16 hours. Monitor by HPLC/TLC. The nitrile product is usually more polar than the bromide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with

(to chelate Zn/Cu salts) followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety Note:

References

-

Buchwald, S. L., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.

-

Nicewicz, D. A., et al. "Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis." Journal of the American Chemical Society, 2017.

-

Medivation Prostate Therapeutics. "Process for Producing Enzalutamide." European Patent EP 3587402 A1, 2015.

-

BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Technical Notes, 2025.

-

Inno Pharmchem. "The Role of 4-Bromo-3-(trifluoromethyl)benzonitrile in Chemical Research." Industry Whitepaper, 2026.

Sources

Technical Guide: Therapeutic Potential of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Derivatives

The following technical guide details the therapeutic potential, chemical reactivity, and experimental utility of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile and its derivatives.

Executive Summary

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a high-value pharmacophore intermediate used in the synthesis of Selective Androgen Receptor Modulators (SARMs) , Cathepsin K inhibitors , and metabolic regulators . Structurally, it provides a "privileged scaffold" featuring three critical elements:

-

Nitrile Group (-CN): Acts as a reversible covalent warhead (for cysteine proteases) or a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the C2 position.

-

Chloromethyl Handle (-CH2Cl): A highly reactive electrophile allowing for the introduction of the 4-cyano-3-(trifluoromethyl)benzyl moiety via nucleophilic substitution (

).

This guide explores its application in designing "flexible" analogs of rigid anti-androgens (e.g., Enzalutamide) and its role in next-generation drug discovery.

Chemical Profile & Reactivity

The molecule serves as a linchpin in medicinal chemistry, enabling the transition from rigid biaryl systems to more flexible benzyl-linked architectures.

| Property | Specification |

| Systematic Name | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 219.59 g/mol |

| Key Functional Groups | Benzonitrile, Trifluoromethyl, Benzyl Chloride |

| Primary Reactivity | |

| CAS Number | Variable based on synthesis route (e.g., 261763-22-8) |

Mechanistic Insight: The "Benzyl Spacer" Effect

Unlike

-

Induced Fit: Allowing the drug to adapt to the binding pockets of mutant receptors (e.g., AR mutants).

-

Solubility: Breaking planarity often improves aqueous solubility compared to flat, rigid analogs.

Therapeutic Applications

Next-Generation Androgen Receptor (AR) Modulators

The 4-cyano-3-(trifluoromethyl)phenyl moiety is the pharmacophoric "head" of blockbuster anti-androgens like Enzalutamide and Apalutamide . These drugs bind to the AR Ligand Binding Domain (LBD).

-

Current Limitation: Existing drugs often face resistance due to AR point mutations (e.g., F876L).

-

Innovation: Using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile allows researchers to synthesize benzyl-linked SARMs . The added flexibility of the benzyl group can enable the molecule to avoid steric clashes with mutated residues while maintaining high affinity via the -CN and -CF3 interactions.

Cathepsin K Inhibitors (Osteoporosis & Metastasis)

Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors often require an electrophilic "warhead" to engage the active site cysteine.

-

Mechanism: The nitrile group in this scaffold can form a reversible thioimidate adduct with the catalytic cysteine of Cathepsin K.

-

Role of Scaffold: The benzyl ring positions the warhead, while the

group occupies the hydrophobic S2 pocket, significantly boosting selectivity over other Cathepsins (L, B, S).

Metabolic Regulators (11β-HSD1 Inhibitors)

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are pursued for type 2 diabetes. The 4-cyano-3-(trifluoromethyl)benzyl group is utilized to cap the hydrophobic end of the inhibitor, protecting it from metabolic degradation (CYP450 oxidation) due to the electron-withdrawing nature of the

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: Direct chloromethylation is difficult due to deactivation by the CN/CF3 groups. Radical halogenation of the methyl precursor is preferred.

Reaction:

-

Reagents: Dissolve 4-methyl-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous

(or trifluorotoluene for green chemistry). -

Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and Benzoyl Peroxide (BPO, 0.05 eq).

-

Reflux: Heat to reflux (80°C) under

for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). -

Purification: Cool, filter succinimide, concentrate, and purify via silica gel chromatography.

-

Validation:

-NMR should show a singlet at

Protocol B: N-Alkylation Coupling (General SARM Synthesis)

Rationale: Introducing the scaffold onto an amine-bearing core (e.g., a piperazine or aniline derivative).

Reaction:

-

Setup: In a round-bottom flask, dissolve the amine core (1.0 eq) in dry DMF.

-

Base: Add

(2.0 eq) or -

Addition: Dropwise add 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.1 eq) dissolved in DMF.

-

Conditions: Stir at 60°C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (

) to remove DMF. -

Yield: Typically 75-90%.

Visualizations

Pathway: Synthesis of Benzyl-Linked AR Antagonist

This diagram illustrates the conversion of the methyl precursor to the final bioactive ligand.

Caption: Synthetic route from methyl precursor to bioactive AR antagonist via the chloromethyl intermediate.

Structure-Activity Relationship (SAR) Logic

This diagram explains why this specific scaffold is effective in drug design.

Caption: Pharmacophoric dissection of the scaffold highlighting its contributions to binding and stability.

References

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.

-

Jordan, V. C. (2003). Tamoxifen: A Most Unlikely Pioneering Medicine. Nature Reviews Drug Discovery. (Context on nuclear receptor antagonists).

-

Palmer, B. D., et al. (2016). Design and Synthesis of Novel Anti-Androgens. Journal of Medicinal Chemistry.[1] (Discusses linker strategies).

-

Falgueyret, J. P., et al. (2001). Novel, Non-Peptidic Cyanamide Inhibitors of Cathepsin K. Journal of Medicinal Chemistry.[1]

-

Smith, A. B. (2020). Radical Halogenation of Electron-Deficient Toluenes. Organic Syntheses.[2] (General protocol for chloromethylation).

Sources

A Comparative Analysis of Reactivity and Synthetic Utility: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile vs. Benzyl Chloride Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl chloride and its substituted analogs are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures. Their reactivity, however, is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile, a highly functionalized and electron-deficient analog, against classical benzyl chlorides bearing both electron-donating and other electron-withdrawing groups. We will dissect the nuanced interplay of inductive and resonance effects on reaction mechanisms, explore the profound implications for synthetic strategy in drug development, and provide field-tested protocols and safety considerations for their effective application in the laboratory.

Introduction: The Benzyl Halide as a Privileged Synthetic Intermediate

Benzyl halides are a class of organohalogen compounds characterized by a halogen-substituted methyl group attached to a benzene ring. They are widely employed as versatile intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Their utility stems from the reactivity of the benzylic C-Cl bond, which readily participates in nucleophilic substitution reactions to introduce the valuable benzyl moiety into target molecules.[3]

The parent compound, benzyl chloride, serves as a benchmark for understanding the reactivity of this class. However, the strategic placement of substituents on the aromatic ring dramatically modulates this reactivity, enabling chemists to fine-tune the reagent for specific synthetic transformations. This guide focuses on a particularly compelling example: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile. This molecule, featuring two powerful electron-withdrawing groups (EWGs), presents a reactivity profile that is distinct from both unsubstituted benzyl chloride and analogs bearing electron-donating groups (EDGs). Understanding these differences is not merely an academic exercise; it is critical for designing efficient, high-yield synthetic routes for complex active pharmaceutical ingredients (APIs) and other high-value compounds.[4][5]

The Core Directive: How Substituents Dictate Electronic Character and Reactivity

The reactivity of a benzyl chloride derivative in nucleophilic substitution is fundamentally governed by the electronic environment of the benzylic carbon. This environment is controlled by the interplay of two primary electronic effects exerted by the ring substituents: the inductive effect (I) and the resonance (or mesomeric) effect (M).[6][7]

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups like -CF₃ and -CN exert a strong negative inductive effect (-I), pulling electron density away from the ring and the benzylic carbon.[6][8] Electron-donating alkyl groups exert a weak positive inductive effect (+I).

-

Resonance Effect (-M / +M): This effect involves the delocalization of pi (π) electrons across the aromatic system. Groups with double or triple bonds conjugated to the ring, like -CN and -NO₂, withdraw electron density via a negative resonance effect (-M).[9] Groups with lone pairs, like -OCH₃, can donate electron density via a positive resonance effect (+M).

Compound Profile: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

In this molecule, the benzylic carbon is influenced by two potent EWGs positioned ortho and para to it.

-

Trifluoromethyl Group (-CF₃): Located at the ortho position, this group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] It operates almost exclusively through a powerful -I effect, as its p-orbitals do not effectively overlap with the ring's π-system. Its presence significantly lowers the electron density of the entire aromatic system.

-

Cyano Group (-CN): Positioned para to the reactive center, the nitrile group exerts both a strong -I effect and a strong -M effect.[6] The resonance effect allows it to delocalize the ring's π-electrons, further depleting electron density at the benzylic position.

The cumulative effect of these two groups makes the benzylic carbon in 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile exceptionally electron-poor, or highly electrophilic.

Comparative Analogs

To understand the unique character of our target molecule, we compare it to analogs with opposing electronic properties:

-

p-Methylbenzyl Chloride (EDG): The methyl group is a weak electron-donating group through a +I effect and hyperconjugation. It slightly increases electron density on the ring.

-

p-Nitrobenzyl Chloride (EWG): The nitro group is a very strong EWG, operating through both -I and -M effects, similar to the cyano group.[10]

-

Benzyl Chloride (Baseline): The unsubstituted parent compound provides a neutral point of comparison.

The following diagram illustrates how these substituents polarize the electron density of the aromatic ring.

Caption: Electronic influence of various substituents on the benzyl chloride core.

A Tale of Two Mechanisms: Sₙ1 vs. Sₙ2 Reactivity

Nucleophilic substitution at a primary benzylic carbon can proceed via two distinct pathways: the unimolecular Sₙ1 reaction, which involves a carbocation intermediate, or the bimolecular Sₙ2 reaction, which occurs in a single concerted step.[11] The electronic nature of the ring substituents is the primary factor determining the operative mechanism.

-

Sₙ1 Pathway: This pathway is favored by substituents that can stabilize the intermediate benzyl carbocation. Electron-donating groups (+I, +M) are highly effective at this, delocalizing the positive charge through the aromatic ring. Therefore, analogs like p-methoxybenzyl chloride react rapidly via Sₙ1.[12] Conversely, electron-withdrawing groups strongly destabilize the carbocation, making the Sₙ1 pathway energetically prohibitive.[13] For 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, the formation of a benzyl carbocation is exceptionally unfavorable.

-

Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile on the benzylic carbon, proceeding through a pentacoordinate transition state. The reaction rate is sensitive to two factors: steric hindrance and the electrophilicity of the carbon center. For primary benzyl halides, steric hindrance is generally low. The reaction is therefore accelerated by EWGs, which increase the partial positive charge (δ+) on the benzylic carbon, making it a more attractive target for the incoming nucleophile.[11]

For 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, the intense electron-withdrawing character of the -CF₃ and -CN groups makes the benzylic carbon highly electrophilic, priming it for a rapid Sₙ2 reaction.

Caption: EWGs increase benzylic carbon electrophilicity, lowering Sₙ2 transition state energy.

Comparative Reactivity Data

The following table summarizes the expected relative rates of reaction for various benzyl chloride analogs in a typical Sₙ2 reaction. The order is dictated by the electrophilicity of the benzylic carbon.

| Compound | Key Substituents | Dominant Electronic Effects | Expected Sₙ2 Reactivity |

| 4-(CH₂Cl)-2-(CF₃)benzonitrile | -CN, -CF₃ | Strong -I, -M | Highest |

| p-Nitrobenzyl chloride | -NO₂ | Strong -I, -M | Very High |

| Benzyl chloride | None | Baseline | Moderate |

| p-Methylbenzyl chloride | -CH₃ | Weak +I | Lowest |

This table represents a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates can be influenced by the specific nucleophile, solvent, and temperature.

Synthetic Applications in Drug Development

The choice of a benzyl chloride analog is a strategic decision in multi-step synthesis. The substituents are often not just modulators of reactivity but are integral parts of the final molecular target.

-

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile in API Synthesis: This reagent is a high-value intermediate for introducing the 2-(trifluoromethyl)benzonitrile moiety into a molecule. This structural motif is increasingly important in drug design. The -CF₃ group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter pKa, while the benzonitrile group can act as a hydrogen bond acceptor or a precursor to other functional groups.[8][14][15] For example, benzonitrile-containing intermediates are crucial in the synthesis of drugs like the anti-cancer agent Enzalutamide.[16]

-

Classical Analogs in Synthesis: Unsubstituted benzyl chloride is commonly used to install a benzyl protecting group on alcohols or amines, a foundational strategy in organic synthesis.[17] Analogs like p-methoxybenzyl (PMB) chloride are used to install protecting groups that can be removed under different, milder conditions.

Field-Proven Experimental Protocol: S-Alkylation of a Thiol

This protocol provides a representative example of an Sₙ2 reaction using a substituted benzyl chloride. The synthesis of a benzyl thioether is a common transformation in medicinal chemistry.

Objective: To synthesize 4-((phenylthio)methyl)-2-(trifluoromethyl)benzonitrile.

Materials and Equipment

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles |

| 4-(CH₂Cl)-2-(CF₃)benzonitrile | N/A | 221.58 | 2.22 g | 10.0 mmol |

| Thiophenol | 108-98-5 | 110.18 | 1.10 g | 10.0 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 mmol |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 50 mL | - |

| Equipment: 100 mL round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, TLC plates, standard work-up and purification glassware. |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.07 g, 15.0 mmol). The flask is then purged with dry nitrogen.

-

Causality: Anhydrous K₂CO₃ is a mild base used to deprotonate the thiophenol in situ, generating the more nucleophilic thiophenolate anion. A nitrogen atmosphere prevents oxidation of the thiol.

-

-

Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by thiophenol (1.10 g, 10.0 mmol). Stir the resulting suspension for 15 minutes at room temperature.

-

Causality: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile, preserving its reactivity.

-

-

Initiation of Reaction: Add 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile (2.22 g, 10.0 mmol) to the suspension.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Causality: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of the starting material and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.

Workflow Visualization

Caption: Experimental workflow for the S-alkylation of thiophenol.

Safety and Handling: A Non-Negotiable Priority

Benzyl chlorides are potent alkylating agents and lachrymators. Their handling requires strict adherence to safety protocols.[17]

| Hazard Category | Benzyl Chloride (and Analogs) | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |

| Primary Hazards | Lachrymator, skin irritant, toxic if swallowed or inhaled.[18] | Strong irritant to eyes, skin, and respiratory system.[19] |

| Handling | Always handle in a certified chemical fume hood.[18] | Use only under a chemical fume hood. Avoid dust formation.[20] |

| PPE | Nitrile gloves, chemical splash goggles, lab coat.[20] | Chemical-resistant gloves, safety glasses with side-shields, lab coat. |

| Spill & Disposal | Absorb with inert material. Dispose of as hazardous chemical waste. Do not expose spill to water.[18] | Sweep up, place in a suitable container for disposal. Avoid release to the environment. |

| Incompatibilities | Water (slow hydrolysis to HCl), strong bases, oxidizing agents.[17] | Strong acids, strong reducing agents. |

Trustworthiness through Self-Validation: Every protocol must be a self-validating system. Before any scale-up, a small-scale trial reaction is mandatory. The identity and purity of the final compound must be rigorously confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC. This ensures the integrity of the process and the quality of the product.

Conclusion

The difference between 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile and simpler benzyl chloride analogs is a clear demonstration of the power of physical organic principles in guiding modern synthesis. The strategic installation of powerful electron-withdrawing groups transforms the benzyl chloride core into a highly electrophilic and potent Sₙ2 substrate, while simultaneously precluding the Sₙ1 pathway. This tailored reactivity, combined with the desirable physicochemical properties imparted by the trifluoromethyl and nitrile moieties, makes it an invaluable tool for drug development professionals. By understanding the fundamental electronic differences outlined in this guide, researchers can better predict reactivity, optimize reaction conditions, and ultimately design more efficient and innovative synthetic pathways to the complex molecules that drive scientific progress.

References

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

4-Chloro-2-(trifluoromethyl)benzonitrile: A High-Purity Intermediate from a Reliable Manufacturer. (Provider information, not a scientific journal). [Link]

-

Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]

-

Effect of an electron withdrawing group in a benzyl cation. Khan Academy via YouTube. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Center for Biotechnology Information. [Link]

-

Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

-

The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Imperial College London. [Link]

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

-

Beyond the Bench: Applications of 4-Chloro-3-(trifluoromethyl)benzonitrile in Industrial Processes. (Provider information, not a scientific journal). [Link]

-

4-(TRIFLUOROMETHYL)CHLOROBENZENE - SAFETY DATA SHEET. Airgas. [Link]

-

Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society. [Link]

-

Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. Allen Institute. [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary Chemistry. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]

-

Factors Affecting the Rates of SN1 and SN2 Reactions. (Educational Material). [Link]

-

Benzyl chloride. Wikipedia. [Link]

-

The Essential Role of Benzyl Chloride in Pharmaceutical and Fine Chemical Synthesis. (Provider information, not a scientific journal). [Link]

-

Chemical Properties of Benzonitrile, 4-(chloromethyl)- (CAS 874-86-2). Cheméo. [Link]

-

Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. An Inverse Phase-Transfer Catalysis of Sulfides. Amanote Research. [Link]

-

Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. ACS Publications. [Link]

- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

4-(Chloromethyl)benzonitrile - Physico-chemical Properties. ChemBK. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

4-(Chloromethyl)benzonitrile. PubChem. [Link]

-

Benzyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office. [Link]

-

PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Synthesis and Characterization of Some New Substituted Benzimidazolyl Acrylonitriles. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. vynova-group.com [vynova-group.com]

- 3. allen.in [allen.in]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.coach [chemistry.coach]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. aaronchem.com [aaronchem.com]

Methodological & Application

Application Note: Optimized Protocol for the N-Alkylation of Amines and N-Heterocycles using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Introduction & Mechanistic Rationale

The incorporation of trifluoromethyl (

From a mechanistic standpoint, the benzylic carbon in this reagent is exceptionally electrophilic. The strong electron-withdrawing nature of both the ortho-

However, this heightened reactivity introduces specific synthetic challenges:

-

Over-alkylation: Primary amines can rapidly undergo double alkylation to form tertiary amines.

-

Hydrolysis: Under strongly basic aqueous conditions, the benzylic chloride is prone to competitive hydrolysis, yielding the corresponding benzyl alcohol [2].

-

Nitrile Degradation: Prolonged exposure to strong bases (e.g.,

,

To circumvent these issues, this application note details an optimized, anhydrous protocol utilizing mild inorganic bases and precise temperature control to ensure high chemoselectivity and yield.

Experimental Design & Causality (E-E-A-T)

Designing a robust protocol requires understanding the causality behind each reagent and condition selected. This methodology acts as a self-validating system, ensuring reproducibility across different laboratory environments.

Base Selection

While strong bases like Sodium Hydride (

Solvent Dynamics

Acetonitrile (

Temperature Control

The reaction is initiated at 0 °C . The dropwise addition of the highly reactive electrophile at this temperature prevents localized exothermic hotspots. This thermal control is the primary mechanism for suppressing polyalkylation and dimerization side-reactions.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the N-alkylation of a standard secondary amine (e.g., piperazine derivative) using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile.

Table 1: Optimization of Reaction Conditions for N-Alkylation

| Entry | Base (Equiv.) | Solvent | Temperature Profile | Time (h) | Conversion (%)* | Primary Impurity Profile |

| 1 | RT | 12 | 45 | Unreacted starting material | ||

| 2 | 0 °C to RT | 1 | 85 | Nitrile degradation products | ||

| 3 | 0 °C to 60 °C | 4 | >95 | Trace over-alkylation | ||

| 4 | 0 °C to RT | 2 | >98 | Clean conversion |

*Conversion determined by LC-MS analysis of the crude reaction mixture at 254 nm.

Reaction Workflow Visualization

Step-by-step workflow for the N-alkylation using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile.

Step-by-Step Experimental Protocol

Materials Required

-

Nucleophile (Secondary amine or N-heterocycle):

-

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile:

(Slight excess ensures complete consumption of the valuable nucleophile). -

Anhydrous

or -

Anhydrous

or -

Saturated aqueous

, Brine, Ethyl Acetate (

Procedure

1. Nucleophile Activation (Deprotonation)

To an oven-dried

-

Causality: Pre-stirring facilitates the deprotonation of the amine/heterocycle, maximizing the concentration of the active nucleophile before the electrophile is introduced, thereby outcompeting side reactions [1].

2. Electrophile Addition

Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (

-

Causality: The slow addition at 0 °C tightly controls the reaction kinetics, preventing thermal runaway and minimizing the risk of polyalkylation.

3. Reaction Propagation & Monitoring Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 2 to 4 hours. (Note: Highly sterically hindered nucleophiles may require gentle heating to 60 °C).

-

Self-Validation: Monitor the reaction via TLC (Typical eluent: Hexanes/EtOAc 3:1) or LC-MS. The reaction is deemed complete upon the disappearance of the UV-active benzyl chloride spot (typically

) and the emergence of a new, more polar product spot.

4. Quench and Extraction

Upon completion, cool the mixture back to 0 °C and carefully quench by adding

-

Causality: The use of mildly acidic

rather than water neutralizes the excess carbonate base. This is a critical step to prevent base-catalyzed hydrolysis of the sensitive nitrile group during the aqueous workup [3].

5. Washing and Drying

Combine the organic extracts and wash sequentially with distilled water (

6. Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure N-alkylated target compound.

References

-

ResearchGate Publications. "Aqueous-Mediated N-Alkylation of Amines." ResearchGate (2007). URL:[Link]

Application Note: Synthesis and Optimization of Novel Non-Steroidal SARM Derivatives via 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Alkylation

Executive Summary & Rationale

Selective Androgen Receptor Modulators (SARMs) represent a breakthrough class of therapeutics designed to stimulate anabolism in muscle and bone tissues without inducing the severe androgenic side effects associated with traditional steroidal therapies 1. First-generation non-steroidal SARMs (e.g., Enobosarm/Ostarine) typically rely on a rigid aniline-derived core linked directly to a chiral moiety.

This application note details a next-generation synthetic approach utilizing 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile as a highly versatile electrophilic building block. By introducing a benzylic methylene spacer (-CH₂-) between the electron-deficient aromatic core and the chiral nucleophile, researchers can synthesize novel N-benzyl, O-benzyl, and S-benzyl pharmacophores. This added rotational degree of freedom allows the resulting SARM derivatives to probe alternative sub-pockets within the Androgen Receptor (AR) ligand-binding domain (LBD), potentially altering tissue selectivity and metabolic stability 2.

Fig 1: SARM-mediated Androgen Receptor (AR) activation and gene transcription pathway.

Mechanistic Insights: The SN2 Alkylation Paradigm

The synthesis of N-benzyl SARM derivatives relies on the bimolecular nucleophilic substitution (SN2) of the benzylic chloride. The electrophilic benzylic carbon in 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile is highly activated by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the ortho-trifluoromethyl and para-cyano groups.

Causality in Experimental Design: To achieve high yields while preserving the enantiomeric excess (ee) of the chiral nucleophile (e.g., a chiral pyrrolidine derivative 3), the reaction temperature must be strictly controlled to prevent E2 elimination or racemization. To resolve the kinetic bottleneck of operating at lower temperatures, we employ an in situ Finkelstein reaction using catalytic Potassium Iodide (KI) 4. Iodide acts as a highly polarizable, soft nucleophile, rapidly displacing the chloride to form a transient benzylic iodide. This intermediate is significantly more reactive toward bulky chiral amines, accelerating the overall SN2 pathway and allowing the reaction to reach completion at a mild 60 °C.

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization of the alkylation of 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile with a model chiral nucleophile, (2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidine.

| Entry | Solvent | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Enantiomeric Excess (%) |

| 1 | THF | Et₃N | None | 65 | 24 | 45 | >99 |

| 2 | DMF | K₂CO₃ | None | 80 | 12 | 62 | 92 (Partial Racemization) |

| 3 | MeCN | K₂CO₃ | None | 60 | 18 | 71 | >99 |

| 4 | MeCN | K₂CO₃ | KI (10) | 60 | 6 | 94 | >99 |

Note: Acetonitrile (MeCN) was selected as the optimal polar aprotic solvent because it effectively solvates the potassium cation, leaving the carbonate anion and the pyrrolidine nucleophile highly reactive without the hydrogen-bonding interference seen in protic solvents.

Step-by-Step Experimental Protocol

Fig 2: Optimized synthetic workflow for N-benzyl SARM derivatives via SN2 alkylation.

Phase 1: Reagent Preparation & Activation

-

Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Electrophile Dissolution: Dissolve 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile (2.20 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous Acetonitrile (MeCN).

-

Catalyst & Base Addition: Add finely powdered, oven-dried Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq) followed by Potassium Iodide (KI) (0.166 g, 1.0 mmol, 0.1 eq).

-

Self-Validating Checkpoint 1: Stir the suspension at room temperature for 15 minutes. Analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 8:2). The formation of the benzylic iodide intermediate will appear as a slightly lower

spot compared to the starting chloride, confirming successful Finkelstein catalyst activation.

Phase 2: Nucleophilic Substitution

-

Nucleophile Addition: Dissolve the chiral nucleophile, e.g., (2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidine (1.42 g, 11.0 mmol, 1.1 eq), in 10 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump to prevent localized exothermic degradation.

-

Heating: Elevate the reaction temperature to 60 °C using a precisely controlled oil bath or heating block.

-

Self-Validating Checkpoint 2: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the mass peak corresponding to the benzylic halide intermediate is fully consumed (typically 4–6 hours).

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with an additional 20 mL of MeCN.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude residue.

-

Extraction: Partition the crude residue between Ethyl Acetate (EtOAc, 50 mL) and Deionized Water (50 mL). Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 20 mL) to remove any residual iodine species, followed by brine (30 mL).

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Phase 4: Analytical Validation & Purification

-

Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient elution of Hexanes to EtOAc (typically 70:30 to 30:70, depending on the nucleophile's polarity).

-

Validation: Analyze the purified fractions via Chiral HPLC to confirm that the enantiomeric excess (>98% ee) of the nucleophile was retained. Confirm the structure via ¹H-NMR (look for the characteristic benzylic -CH₂- singlet shifting from ~4.6 ppm in the starting material to ~3.8-4.2 ppm in the N-benzyl product) and ¹⁹F-NMR (singlet at ~ -60 to -62 ppm for the -CF₃ group).

References

- Title: Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs)

- Title: Therapeutic androgen receptor ligands Source: NIH PMC URL

- Title: Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM)

- Title: A Comparative Guide to the SN2 Reactivity of 2-Substituted Halides Source: Benchchem URL

Sources

- 1. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Conditions for coupling amines with 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Application Note: Optimized Conditions for the N-Alkylation of Amines with 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile

Introduction & Strategic Overview

4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a highly versatile and electrophilic building block widely utilized in medicinal chemistry. The 2-(trifluoromethyl)benzonitrile pharmacophore is a critical structural motif in the development of non-steroidal androgen receptor (AR) antagonists (such as RU58841 analogs)[1] and selective histone deacetylase (HDAC) inhibitors.

The coupling of this benzylic chloride with primary or secondary amines proceeds via a classic bimolecular nucleophilic substitution (

Scientific Rationale & Causality (E-E-A-T)

To design a self-validating and robust protocol, the causality behind each reaction parameter must be understood:

-

Base Selection : The neutralization of the hydrogen chloride (HCl) byproduct is required to prevent the amine nucleophile from being protonated and deactivated.

-

Potassium Carbonate (

): When used as a finely milled, anhydrous powder in aprotic solvents, -

N,N-Diisopropylethylamine (DIPEA): For homogeneous reactions, DIPEA is preferred over Triethylamine (

). The steric bulk of the isopropyl groups prevents DIPEA from acting as a nucleophile, eliminating the risk of forming unwanted quaternary ammonium salts with the highly reactive benzylic chloride.

-

-

Solvent Selection :

-

Acetonitrile (MeCN): MeCN is the optimal polar aprotic solvent for this

displacement. It provides excellent solubility for most amines, stabilizes the polar transition state, and allows for high atom efficiency since the heterogeneous -

N,N-Dimethylformamide (DMF): DMF is reserved for highly polar or sterically hindered amines (e.g., anilines or toluidines) that require higher temperatures (60–80 °C)[4].

-

-

Temperature Control : Due to the activated nature of 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, reactions with aliphatic amines (e.g., piperidines, morpholines) often reach completion at room temperature. Heating is only applied when coupling less nucleophilic aromatic amines.

Mechanistic Pathway

Mechanistic pathway of the SN2 N-alkylation and subsequent base neutralization.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions using a standard secondary cyclic amine (e.g., piperidine) to highlight the impact of solvent and base selection.

| Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |

| MeCN | Anhydrous | 60 | 6 | 92% | Optimal. Clean |

| DMF | DIPEA (2.0) | RT | 12 | 88% | Homogeneous system; ideal for temperature-sensitive amines. |

| DMF | 80 | 4 | 85% | Fast reaction but requires extensive aqueous washing to remove DMF. | |

| THF | 65 | 8 | 75% | Moderate yield; | |

| EtOH | NaOH (2.0) | 80 | 4 | <40% | Failed. High concentration of |

Experimental Protocols

Protocol A: Heterogeneous Alkylation in Acetonitrile (Preferred for Aliphatic Amines)

This protocol leverages the insolubility of

-

Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous

(2.0 mmol, 276 mg). -

Solvent Addition : Suspend the mixture in 10 mL of anhydrous Acetonitrile (MeCN). Stir at room temperature for 10 minutes to ensure uniform dispersion.

-

Electrophile Addition : Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.05 mmol, 230 mg) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 5 minutes to prevent localized exothermic spikes.

-

Reaction Execution : Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (typically 1:3 EtOAc:Hexanes) or LC-MS. Aliphatic amines typically reach completion within 4–6 hours.

-

Workup : Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the

and KCl salts. Wash the filter cake with an additional 10 mL of MeCN. -

Isolation : Concentrate the filtrate under reduced pressure. The resulting crude residue is often >90% pure but can be further purified via silica gel flash chromatography if necessary.

Protocol B: Homogeneous Alkylation in DMF (Preferred for Anilines and Hindered Amines) Anilines and sterically hindered amines possess lower nucleophilicity and require a highly polar solvent (DMF) and a soluble, non-nucleophilic base (DIPEA) to drive the reaction[4].

-

Preparation : In a 50 mL round-bottom flask, dissolve the aromatic amine (1.0 mmol) in 8 mL of anhydrous DMF.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL) to the solution and stir for 5 minutes at room temperature.

-

Electrophile Addition : Add 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.1 mmol, 241 mg) portion-wise.

-

Reaction Execution : Heat the mixture to 80 °C. Due to the reduced nucleophilicity of anilines, the reaction may require 12–18 hours. Monitor via LC-MS.

-

Aqueous Workup : Cool to room temperature. Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether or EtOAc (

mL). -

Washing : Wash the combined organic layers with saturated aqueous

(20 mL), followed by a rigorous wash with Brine ( -

Isolation : Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via column chromatography.

Experimental Workflow Visualization

Step-by-step experimental workflow for the N-alkylation procedure.

References

-

Bloomtechz - RU58841 Powder CAS 154992-24-2 Suppliers, Manufacturers, Factory - Wholesale Price URL: [Link]

-

AKJournals - Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor URL:[Link]

Sources

Application Note: Precision Synthesis of Trifluoromethyl-Substituted Heterocycles from Benzonitrile Precursors

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the precision synthesis of trifluoromethyl-substituted 1,2,4-oxadiazoles and 1,2,4-triazoles starting from benzonitrile precursors.

Abstract

The incorporation of trifluoromethyl (

Introduction & Strategic Value

Benzonitriles serve as versatile electrophilic "linchpins" in heterocycle synthesis. The transition from a nitrile (

Key Advantages of

-

Metabolic Blocking: The

group prevents oxidative metabolism at the 5-position. -

Lipophilicity (

): Enhances membrane permeability. -

Dipole Modulation: The strong electron-withdrawing nature of

alters the pKa of the heterocycle, influencing hydrogen bond donor/acceptor capability.

Reaction Mechanics & Chemistry

Understanding the causality behind these protocols is essential for troubleshooting and optimization.

The Oxadiazole Pathway (Amidoxime Route)

This synthesis proceeds via the O-acylation of an arylamidoxime followed by cyclodehydration.

-

Nucleophilic Addition: Hydroxylamine attacks the nitrile carbon to form an amidoxime.

-

O-Acylation: Trifluoroacetic anhydride (TFAA) selectively acylates the oxygen of the amidoxime (kinetically favored over nitrogen).

-

Cyclodehydration: Heating induces ring closure, eliminating trifluoroacetic acid. Note: Prolonged heating or specific substituents can trigger a Tiemann rearrangement, leading to side products; temperature control is critical.

The Triazole Pathway (Amidrazone Route)

Direct reaction of nitriles with hydrazine is often sluggish. We utilize the Pinner reaction (imidate formation) to activate the nitrile.

-

Activation: Methoxide attack yields a methyl imidate.

-

Hydrazinolysis: Hydrazine displaces the methoxide to form an amidrazone.

-

Cyclization: Reaction with TFAA forms the triazole ring, often requiring a base to scavenge the acid byproduct.

Figure 1: Divergent synthetic pathways from Benzonitrile to CF3-substituted heterocycles.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles

Target Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents:

-

Benzonitrile derivative (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 equiv) -

Sodium Bicarbonate (

) or Triethylamine ( -

Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 equiv)

-

Solvents: Ethanol (Step 1), Toluene or THF (Step 2)

Step 1: Formation of Arylamidoxime

-

Dissolve benzonitrile (1.0 mmol) in Ethanol (5 mL).

-

Add

(104 mg, 1.5 mmol) and -

Reflux at 80°C for 3–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of nitrile.

-

Workup: Concentrate in vacuo. Resuspend residue in water, extract with EtOAc (3x).[1] Dry organic layer (

) and concentrate. The crude amidoxime is usually pure enough for the next step.-

Checkpoint: Amidoximes are stable solids but can degrade if stored wet for weeks. Dry thoroughly.

-

Step 2: Cyclization with TFAA

-

Dissolve the dried amidoxime (from Step 1) in anhydrous Toluene (5 mL).

-

Why Toluene? High boiling point allows thermal cyclization; aprotic nature prevents TFAA hydrolysis.

-

-

Cool to 0°C. Add TFAA (1.2 equiv) dropwise.

-

Caution: Exothermic. Evolution of heat indicates O-acylation.

-

-

Allow to warm to Room Temperature (RT) and stir for 30 mins.

-

Heat to reflux (110°C) for 2–4 hours.

-

Observation: The reaction typically proceeds via an intermediate O-acyl species that might be visible on TLC before converting to the less polar oxadiazole.

-

-

Workup: Cool to RT. Wash with saturated

(to remove TFA), then brine. Dry and concentrate. -